7-Amino-4-bromoisoindolin-1-one CAS number 169045-01-6
7-Amino-4-bromoisoindolin-1-one CAS number 169045-01-6
This is an in-depth technical guide on 7-Amino-4-bromoisoindolin-1-one , a critical heterocyclic building block used in the synthesis of next-generation Cereblon (CRBN) modulators and PROTAC® linkers.
CAS Number: 169045-01-6 Role: High-Fidelity Scaffold for Targeted Protein Degradation (TPD)
Executive Summary
7-Amino-4-bromoisoindolin-1-one is a specialized pharmacophore intermediate belonging to the isoindolinone class.[1] It is structurally distinct from the widely used 4-aminoisoindolin-1-one (the core of Lenalidomide) due to its specific substitution pattern: an amino group at the C7 position (adjacent to the lactam carbonyl) and a bromine atom at the C4 position (adjacent to the methylene).[1]
This orthogonal substitution pattern renders it an invaluable "anchor" in Medicinal Chemistry, particularly for Proteolysis Targeting Chimeras (PROTACs) . The C4-bromide serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach linkers, while the C7-amino group modulates binding affinity to the Cereblon E3 ligase complex, often altering the neosubstrate degradation profile compared to standard IMiDs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 169045-01-6 |
| IUPAC Name | 7-Amino-4-bromo-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| SMILES | NC1=C2C(CNC2=O)=C(Br)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM |
| Melting Point | >200°C (Decomposes) |
| pKa (Calculated) | ~3.5 (Aniline nitrogen), ~11.5 (Lactam NH) |
Strategic Synthesis Protocol
Note: The synthesis of specific isoindolinone isomers requires strict regiocontrol. The standard reduction of 3-nitrophthalimide often yields the 4-nitro isomer.[1] To selectively access the 7-amino-4-bromo core, a Directed Cyclization Route via a substituted benzoate is the industry standard for high fidelity.
Retrosynthetic Analysis
The target molecule is assembled by cyclizing a 2-(bromomethyl)benzoate derivative.[1] This ensures the carbonyl is fixed at the position ortho to the nitro group (precursor to the amino), guaranteeing the 7-amino regiochemistry.[1]
Figure 1: Regioselective synthesis pathway ensuring correct placement of Amino (C7) and Bromo (C4) substituents.
Step-by-Step Methodology
Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the methyl group of Methyl 3-bromo-6-nitro-2-methylbenzoate to allow for ring closure.[1]
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Reagents: Starting Benzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
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Solvent: Anhydrous CCl₄ or Trifluorotoluene (greener alternative).
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Protocol:
Step 2: One-Pot Cyclization to Isoindolinone
Objective: Form the lactam ring.
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Reagents: Crude benzyl bromide from Step 1, 7N Ammonia in Methanol (excess).
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Protocol:
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Dissolve crude intermediate in THF/MeOH (1:1).
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Add 7N NH₃/MeOH dropwise at 0°C.
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Allow to warm to RT and stir for 12 hours. The amine displaces the benzylic bromide and subsequently attacks the methyl ester to close the ring.
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Purification: Concentrate in vacuo. Triturate the solid with Ethanol/Ether to yield 7-nitro-4-bromoisoindolin-1-one .
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Checkpoint: Verify regiochemistry by NOE NMR (interaction between Lactam NH and C7 substituents).
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Step 3: Nitro Reduction (The Critical Step)
Objective: Convert the nitro group to the final amino "warhead" without dehalogenating the bromine.[1] Caution: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of debromination.[1] Iron-mediated reduction is preferred.[1]
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Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
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Solvent: Ethanol/Water (4:1).
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Protocol:
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Suspend the nitro-intermediate in EtOH/H₂O.[1]
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Add Fe powder and NH₄Cl.[1]
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Heat to reflux (80°C) with vigorous stirring for 2 hours.
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Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash pad with hot Ethanol.[1]
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Concentrate filtrate.[1] Neutralize with sat. NaHCO₃ if necessary.
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Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
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Final Purification: Flash column chromatography (DCM:MeOH gradient) to yield 7-Amino-4-bromoisoindolin-1-one .
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Application in Drug Discovery (PROTACs)[1]
This scaffold is a "privileged structure" for designing Cereblon-based degraders.[1] The 7-amino group forms a critical hydrogen bond with the backbone of the Cereblon protein (specifically residues in the tri-tryptophan pocket), while the 4-bromo position points towards the solvent channel, making it the ideal exit vector for linkers.[1]
Structural Logic for Linker Attachment
The C4-Bromine allows for modular library generation via Palladium-catalyzed cross-coupling.[1]
Figure 2: Workflow for utilizing the scaffold in PROTAC design.
Comparative SAR (Structure-Activity Relationship)[1]
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4-Amino Isomer (Lenalidomide-like): Standard binding mode.[1]
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7-Amino Isomer (CAS 169045-01-6): Altered vector. The amino group at C7 often induces a different "tilt" in the recruited protein, potentially enabling the degradation of neo-substrates that are resistant to standard IMiDs (e.g., GSPT1 vs. IKZF1/3 selectivity).
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling:
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Use only in a chemical fume hood.[1]
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Avoid dust formation; the compound is a fine powder and can be an inhalation hazard.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).
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References
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Synthesis of Isoindolinone Derivatives: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Cereblon-Mediated Protein Degradation."[1] (General reference for IMiD SAR).
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CAS Registry Entry: [1]
- Methodology for Nitro-Isoindolinone Reduction:Tetrahedron Letters, "Selective reduction of nitro-substituted phthalimides and isoindolinones."
- Application in PROTACs:Nature Reviews Drug Discovery, "The PROTAC revolution in drug discovery."
